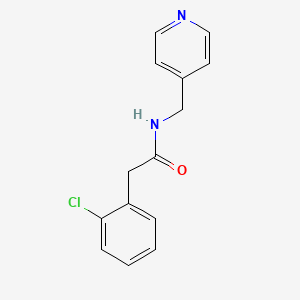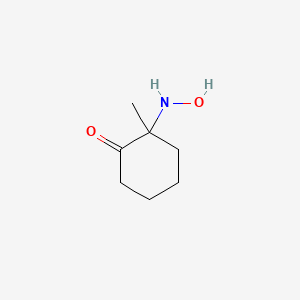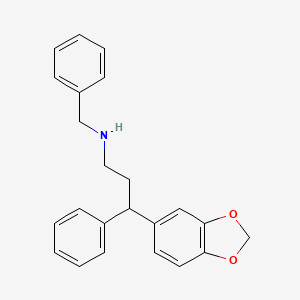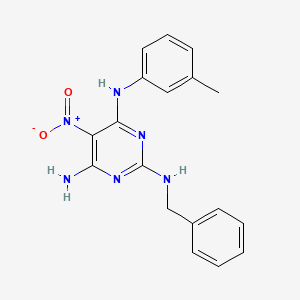![molecular formula C22H25ClN2O5 B15153111 Propyl 5-{[(2-chlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15153111.png)
Propyl 5-{[(2-chlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROPYL 5-[2-(2-CHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE: is a complex organic compound with a molecular formula of C22H25ClN2O4. This compound is characterized by the presence of a propyl ester group, a chlorophenoxyacetamido moiety, and a morpholinylbenzoate structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 5-[2-(2-CHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 2-(2-Chlorophenoxy)acetic Acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation: The 2-(2-chlorophenoxy)acetic acid is then reacted with 5-amino-2-(morpholin-4-yl)benzoic acid to form the amide bond.
Esterification: The final step involves esterification with propanol to form the propyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
PROPYL 5-[2-(2-CHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy compounds.
Applications De Recherche Scientifique
PROPYL 5-[2-(2-CHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mécanisme D'action
The mechanism of action of PROPYL 5-[2-(2-CHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- PROPYL 5-{[(4-CHLOROPHENYL)ACETYL]AMINO}-2-(4-MORPHOLINYL)BENZOATE
- PROPYL 5-{[(2-CHLOROPHENYL)CARBONYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE
Uniqueness
PROPYL 5-[2-(2-CHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its specific structural features, such as the chlorophenoxy group and the morpholinylbenzoate moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C22H25ClN2O5 |
|---|---|
Poids moléculaire |
432.9 g/mol |
Nom IUPAC |
propyl 5-[[2-(2-chlorophenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H25ClN2O5/c1-2-11-29-22(27)17-14-16(7-8-19(17)25-9-12-28-13-10-25)24-21(26)15-30-20-6-4-3-5-18(20)23/h3-8,14H,2,9-13,15H2,1H3,(H,24,26) |
Clé InChI |
BGZUHNDHYHVESK-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2Cl)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B15153048.png)
![2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B15153052.png)
![Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(4-propoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B15153057.png)
![2-(2-methylphenoxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B15153063.png)
![Methyl 3-{[(5-bromonaphthalen-1-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15153074.png)
![3-hydroxy-4-(4-methoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15153076.png)
![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-propoxybenzamide](/img/structure/B15153081.png)

![Methyl 3-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B15153084.png)

![1-{2-[(2-fluorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine](/img/structure/B15153089.png)

![2-(4-phenylmethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B15153104.png)
